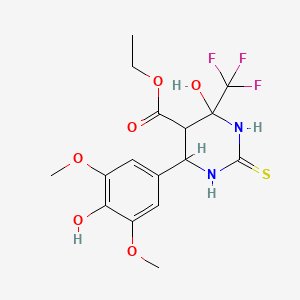![molecular formula C23H19N3O4S2 B11651751 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-cyanoethyl)-N-phenylpropanamide](/img/structure/B11651751.png)
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-cyanoethyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-CYANOETHYL)-N-PHENYLPROPANAMIDE is a complex organic compound that features a thiazolidinone core, a benzodioxole moiety, and a cyanoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-CYANOETHYL)-N-PHENYLPROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a condensation reaction with an aldehyde derivative.
Attachment of the Cyanoethyl Group: This step might involve a nucleophilic substitution reaction using a cyanoethylating agent.
Final Coupling: The final product is obtained by coupling the intermediate with an appropriate phenylpropionamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-CYANOETHYL)-N-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be studied through in vitro and in vivo assays.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-CYANOETHYL)-N-PHENYLPROPANAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as pioglitazone and rosiglitazone, which are used as antidiabetic drugs.
Benzodioxoles: Compounds containing the benzodioxole moiety, such as safrole and piperonyl butoxide, which are used in the synthesis of fragrances and insecticides.
Cyanoethyl Derivatives: Compounds with cyanoethyl groups, such as acrylonitrile and cyanoethyl cellulose, which are used in the production of plastics and textiles.
Uniqueness
What sets 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-CYANOETHYL)-N-PHENYLPROPANAMIDE apart is its combination of these three functional groups, which can impart unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H19N3O4S2 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-cyanoethyl)-N-phenylpropanamide |
InChI |
InChI=1S/C23H19N3O4S2/c24-10-4-11-25(17-5-2-1-3-6-17)21(27)9-12-26-22(28)20(32-23(26)31)14-16-7-8-18-19(13-16)30-15-29-18/h1-3,5-8,13-14H,4,9,11-12,15H2/b20-14- |
Clé InChI |
DUISMPRKNUXZCI-ZHZULCJRSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)N(CCC#N)C4=CC=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)N(CCC#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobenzoate](/img/structure/B11651670.png)
![3-({(E)-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651671.png)
![2-cyclopropyl-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]quinoline-4-carbohydrazide](/img/structure/B11651674.png)
![ethyl 2-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11651693.png)
![4-bromo-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]benzamide](/img/structure/B11651702.png)


![2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11651714.png)
![(4E)-4-(5-nitro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651724.png)
![4-(4-bromophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11651737.png)
![(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651738.png)
![propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651742.png)
![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)
![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
